2-Bromo-5,6-dihydrobenzo[h]quinazoline
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Overview
Description
2-Bromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a bromine atom at the 2-position of the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzylamine with aldehydes under oxidative conditions to form the quinazoline core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Amino-5,6-dihydrobenzo[h]quinazoline: Exhibits strong antiphlogistic activity.
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Shows significant anticancer activity.
2,4-Dibenzylaminoquinazoline: Exhibits cytostatic and apoptotic effects against cancer cells.
Uniqueness: 2-Bromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for the synthesis of diverse derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C12H9BrN2 |
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Molecular Weight |
261.12 g/mol |
IUPAC Name |
2-bromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9BrN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 |
InChI Key |
QBBJJGCBAGEDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)Br |
Origin of Product |
United States |
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